molecular formula C14H25FN2O2 B11785747 tert-Butyl 4-(3-fluoropyrrolidin-1-yl)piperidine-1-carboxylate

tert-Butyl 4-(3-fluoropyrrolidin-1-yl)piperidine-1-carboxylate

Cat. No.: B11785747
M. Wt: 272.36 g/mol
InChI Key: CRRKONCDDCGMJC-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-fluoropyrrolidin-1-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H25FN2O2. It is a piperidine derivative that has found applications in various fields of scientific research and industry due to its unique chemical properties .

Chemical Reactions Analysis

tert-Butyl 4-(3-fluoropyrrolidin-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

tert-Butyl 4-(3-fluoropyrrolidin-1-yl)piperidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-fluoropyrrolidin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl 4-(3-fluoropyrrolidin-1-yl)piperidine-1-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

tert-butyl 4-(3-fluoropyrrolidin-1-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25FN2O2/c1-14(2,3)19-13(18)16-8-5-12(6-9-16)17-7-4-11(15)10-17/h11-12H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRKONCDDCGMJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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